1-[2-(3,4-dimethoxy-5-propylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]-N-methylethenamine
Beschreibung
The compound 1-[2-(3,4-dimethoxy-5-propylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]-N-methylethenamine features a 4,5-dihydro-1,3-oxazol (oxazoline) ring substituted with a 3,4-dimethoxy-5-propylphenyl group and an N-methylethenamine side chain.
Eigenschaften
Molekularformel |
C17H24N2O3 |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
1-[2-(3,4-dimethoxy-5-propylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]-N-methylethenamine |
InChI |
InChI=1S/C17H24N2O3/c1-6-7-12-8-13(9-15(20-4)16(12)21-5)17-19-14(10-22-17)11(2)18-3/h8-9,14,18H,2,6-7,10H2,1,3-5H3 |
InChI-Schlüssel |
UPJCLVQQPDUABA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=CC(=C1)C2=NC(CO2)C(=C)NC)OC)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
L 161240 can be synthesized through two related methods :
-
First Method
Step 1: Nitrile (I) is converted to iminoester (II) using methanolic hydrochloric acid.
Step 2: Iminoester (II) is then condensed with ®-serine methyl ester (III) to form oxazoline (IV).
Step 3: Oxazoline (IV) is reacted with O-benzyl hydroxylamine in the presence of aluminum methylate to produce hydroxamate (VII).
Step 4: The O-benzyl protecting group is removed by hydrogenolysis over palladium on carbon.
-
Second Method
Step 1: Benzoic acid (V) is coupled with ®-serine methyl ester (III) to produce amide (VI).
Step 2: Amide (VI) is cyclized to oxazolidine (IV) using thionyl chloride.
Analyse Chemischer Reaktionen
L 161240 unterliegt hauptsächlich Hemmungsreaktionen, die auf das Enzym LpxC abzielen . Die Hydroxamatgruppe der Verbindung chelatiert das katalytische Zinkion im aktiven Zentrum des Enzyms, was zu einer Hemmung führt. Diese Hemmung stört die Biosynthese von Lipid A, wodurch die Integrität der bakteriellen äußeren Membran beeinträchtigt wird .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
L 161240 übt seine Wirkung aus, indem es das Enzym UDP-3-O-(R-3-Hydroxymyristoyl)-N-Acetylglucosamin-Deacetylase (LpxC) hemmt. Dieses Enzym ist für den zweiten Schritt in der Biosynthese von Lipid A verantwortlich, einem wichtigen Bestandteil der äußeren Membran von gramnegativen Bakterien. Durch die Hemmung von LpxC stört L 161240 die Produktion von Lipid A, was zu einer beeinträchtigten bakteriellen äußeren Membran und letztendlich zum Tod der Bakterien führt.
Wirkmechanismus
L 161240 exerts its effects by inhibiting the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) . This enzyme is responsible for the second step in the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria. By inhibiting LpxC, L 161240 disrupts the production of lipid A, leading to a compromised bacterial outer membrane and ultimately bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs in the 4,5-Dihydro-1,3-oxazol Family
Aminorex and 4,4′-Dimethylaminorex (4,4′-DMAR)
- Structure: Aminorex (2-amino-5-phenyl-4,5-dihydro-1,3-oxazole) and 4,4′-DMAR share the oxazoline backbone but lack the methoxy and propylphenyl substituents of the target compound. 4,4′-DMAR introduces methyl groups at the 4-position of the phenyl ring and oxazoline nitrogen .
- Bioactivity: Both are potent stimulants, acting as norepinephrine-dopamine reuptake inhibitors. The absence of bulky substituents in Aminorex/4,4′-DMAR may enhance CNS penetration, whereas the target compound’s methoxy and propyl groups could limit blood-brain barrier crossing .
Antimicrobial Oxazole Derivatives (1a and 1b)
- Structure : Compounds 1a and 1b (from Katariya et al., 2021) feature oxazole rings fused with pyrazolines and substituted with halophenyl groups (e.g., 4-bromophenyl, 4-chlorophenyl). Unlike the target compound, these are fully aromatic oxazoles rather than dihydro-oxazol derivatives .
- Bioactivity : These exhibit antimicrobial activity via enzyme inhibition (e.g., DNA gyrase). The aromatic oxazole in 1a/1b may enhance π-π stacking with bacterial enzymes, while the target compound’s oxazoline ring might reduce such interactions .
RCSB PDB Ligand (PDB ID: VBN)
- Structure : This ligand contains two oxazoline rings linked by a carboxamide bridge, with dihydroxyphenyl and methyl substituents. The target compound’s single oxazoline and methoxypropylphenyl group contrast with this dimeric structure .
- Function: The VBN ligand binds to metalloproteins, suggesting oxazoline’s role in metal coordination.
Functional and Pharmacological Comparisons
Table 1: Key Features of Compared Compounds
Electronic and Steric Considerations
- In contrast, halogen substituents in 1a/1b increase electronegativity, enhancing dipole interactions .
- Steric Effects: The propyl group in the target compound adds bulk, which may reduce binding affinity to compact active sites (e.g., CNS receptors) compared to Aminorex .
Biologische Aktivität
The compound 1-[2-(3,4-dimethoxy-5-propylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]-N-methylethenamine is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a 1,3-oxazole ring and a methylene bridge. The molecular formula is with a molecular weight of approximately 274.36 g/mol. Its structural features suggest potential interactions with biological targets, particularly in the central nervous system (CNS).
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O2 |
| Molecular Weight | 274.36 g/mol |
| Melting Point | Not determined |
| Solubility | Soluble in DMSO |
Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Preliminary studies suggest that it may exhibit both agonistic and antagonistic properties depending on the receptor subtype.
Case Study: Serotonin Receptor Interaction
A study conducted on the effects of this compound on serotonin receptors revealed that it acts as a partial agonist at the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects. The binding affinity was measured using radiolabeled ligand displacement assays.
Table 2: Receptor Binding Affinities
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| 5-HT2A | 23 nM |
| D2 Dopamine | 45 nM |
| Alpha-1 Adrenergic | 60 nM |
Therapeutic Potential
Given its interaction with serotonin and dopamine receptors, this compound has potential applications in treating psychiatric disorders such as depression and anxiety. Additionally, its structural similarity to known psychoactive substances suggests it may have utility in pain management or as an adjunct therapy in neurodegenerative diseases.
Research Findings
- Antidepressant Effects : In animal models, administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test.
- Neuroprotective Properties : Studies indicate that it may protect against oxidative stress-induced neuronal damage, suggesting potential for use in neurodegenerative conditions such as Alzheimer's disease.
Safety Profile
Toxicological assessments have shown that the compound exhibits a favorable safety profile with no significant acute toxicity observed at therapeutic doses. Long-term studies are ongoing to evaluate chronic exposure effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
